4-Amino-3,5-dichlorobenzylamine
Overview
Description
4-Amino-3,5-dichlorobenzylamine is a chemical compound with the molecular formula C7H8Cl2N2 It is characterized by the presence of an amino group and two chlorine atoms attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzylamine typically involves a series of chemical reactions. One common method includes the catalytic substitution reaction of formaldehyde with boron trichloride, followed by reduction and heating to obtain the target product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and controlled reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dichlorobenzylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzylamines.
Scientific Research Applications
4-Amino-3,5-dichlorobenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichlorobenzylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
3,5-Dichlorobenzylamine: Similar structure but lacks the amino group at the para position.
4-Amino-2,6-dichlorobenzylamine: Similar structure with chlorine atoms at different positions.
Uniqueness: 4-Amino-3,5-dichlorobenzylamine is unique due to the specific positioning of the amino and chlorine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various scientific fields .
Biological Activity
4-Amino-3,5-dichlorobenzylamine is a chemical compound characterized by its unique structure, which includes an amino group and two chlorine atoms attached to a benzylamine framework. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
- Molecular Formula : C7H8Cl2N2
- Molecular Weight : 189.06 g/mol
- Structure : The compound features a benzylamine structure with two chlorine substituents at the 3 and 5 positions and an amino group at the para position (4).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence enzyme activity and protein interactions, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been noted for its potential role in enzyme inhibition studies, particularly in the context of cancer research.
- Protein Interactions : Its structure allows it to engage with specific receptors and proteins, influencing cellular pathways.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through its interaction with anaplastic lymphoma kinase (ALK) and other cancer-related targets. A study highlighted the importance of similar compounds in inhibiting ALK, suggesting that derivatives of benzylamines can serve as potent inhibitors in cancer therapy .
Inhibition Studies
The compound has been used to study enzyme inhibition mechanisms:
- Inhibitory Potential : It has been shown to inhibit certain kinases involved in cancer progression.
- Selectivity : Some studies suggest that modifications in the structure of benzylamines can lead to enhanced selectivity against specific cancer cell lines .
Case Studies
- Enzyme Inhibition Study :
- Docking Studies :
Comparative Analysis
The unique positioning of the amino and chlorine groups in this compound distinguishes it from similar compounds. Below is a comparison table highlighting key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C7H8Cl2N2 | Unique structure; potential anticancer activity |
3-Amino-4-chlorobenzylamine | C7H8ClN | One chlorine atom; different biological activity |
3,4-Dichlorobenzylamine | C7H7Cl2N | Lacks amino group at position 4; different reactivity |
4-Amino-3-chlorobenzylamine | C7H8ClN | One chlorine atom; different substitution pattern |
Properties
IUPAC Name |
4-(aminomethyl)-2,6-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAIKLNWNJJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597028 | |
Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164648-75-3 | |
Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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